molecular formula C8H8BrN3S B13066609 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B13066609
M. Wt: 258.14 g/mol
InChI Key: ANYDFJPMZMQNQN-UHFFFAOYSA-N
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Description

1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety linked to an imidazole ring, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of 3-bromothiophene with an imidazole derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the bromothiophene moiety can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[(3-Bromothiophen-2-YL)methyl]piperazine
  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

Uniqueness: 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is unique due to its combination of a bromothiophene moiety and an imidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8BrN3S/c9-6-1-4-13-7(6)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI Key

ANYDFJPMZMQNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CN2C=CN=C2N

Origin of Product

United States

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